molecular formula C20H25F3N6O3 B1676103 PKC-theta inhibitor

PKC-theta inhibitor

Cat. No.: B1676103
M. Wt: 454.4 g/mol
InChI Key: HKOWATVSFKRXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein kinase C-theta (PKC-θ) is a calcium-independent, phospholipid-dependent serine/threonine kinase predominantly expressed in T cells and skeletal muscle. It plays a pivotal role in T-cell receptor (TCR)-mediated signaling, particularly in the formation of the immunological synapse, activation of nuclear factor-κB (NF-κB), and regulation of interleukin-2 (IL-2) production . PKC-θ is critical for effector T-cell function but paradoxically inhibits regulatory T-cell (Treg) activity, making it a therapeutic target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and transplant rejection . Inhibitors of PKC-θ aim to modulate T-cell activation while preserving immune tolerance.

Mechanism of Action

Target of Action

The primary target of PKC-theta inhibitors is Protein Kinase C theta (PKCθ) . PKCθ is a serine/threonine kinase that belongs to the novel PKC subfamily . It plays a critical role in several essential cellular processes such as survival, proliferation, and differentiation . PKCθ is also a key player in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .

Mode of Action

PKC-theta inhibitors, like Compound 20 (C20), selectively inhibit the nuclear translocation of PKCθ . PKCθ inhibitors block the catalytic activity of PKC enzymes, such as PKCα, PKCβ, PKCθ, and PKCδ . This inhibition leads to the suppression of pathways like PKC/ERK1/2 and PKC/NF-κB .

Biochemical Pathways

PKCθ is involved in multiple signal transduction pathways that turn environmental cues into cellular actions . PKCθ controls T cell activation, survival, and differentiation . Inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis .

Pharmacokinetics

One study showed that pkcθ inhibitor 1 inhibits il-2 production in vivo with an ic50 of 019 μM . This suggests that PKCθ inhibitors can effectively penetrate tissues and reach their target cells.

Result of Action

The inhibition of PKCθ leads to a significant reduction in the number of immune cells infiltrating the heart, as well as necrosis and fibrosis . This results in a reduction of symptoms in a mouse model of multiple sclerosis . In cancer, high PKCθ expression leads to aberrant cell proliferation, migration, and invasion, resulting in a malignant phenotype . The inhibition of PKCθ can reduce these effects .

Biochemical Analysis

Biochemical Properties

PKC-theta inhibitors interact with various enzymes, proteins, and biomolecules to exert their effects. One such inhibitor, EXS4318, has shown high selectivity and potency against PKC-theta. This inhibitor binds to the catalytic domain of PKC-theta, preventing its activation and subsequent phosphorylation of downstream targets. The interaction between PKC-theta inhibitors and PKC-theta is highly specific, minimizing off-target effects and ensuring effective modulation of T-cell function .

Cellular Effects

PKC-theta inhibitors have significant effects on various cell types and cellular processes. In T-cells, these inhibitors downregulate the production of interleukin-2 (IL-2) by inhibiting the activation of transcription factors such as nuclear factor-kappa B (NF-kappa B) and nuclear factor of activated T-cells (NF-AT). This results in reduced T-cell proliferation and activation, which is beneficial in treating autoimmune diseases . Additionally, PKC-theta inhibitors can modulate the balance between regulatory T-cells (Tregs) and effector T-cells (Teffs), further influencing immune responses .

Molecular Mechanism

The molecular mechanism of PKC-theta inhibitors involves binding to the catalytic domain of PKC-theta, preventing its activation by diacylglycerol and phosphatidylserine. This inhibition blocks the phosphorylation of downstream targets, such as CARMA/BCL10/MALT (CBM) signaling complex, which is essential for T-cell activation . By inhibiting PKC-theta, these inhibitors reduce the activation of transcription factors NF-kappa B and NF-AT, leading to decreased IL-2 production and T-cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PKC-theta inhibitors can vary over time. Studies have shown that these inhibitors maintain their stability and potency over extended periods, ensuring consistent modulation of T-cell function . Long-term exposure to PKC-theta inhibitors has been observed to result in sustained suppression of T-cell activation and proliferation, with minimal degradation of the compound .

Dosage Effects in Animal Models

The effects of PKC-theta inhibitors in animal models vary with different dosages. At low doses, these inhibitors effectively reduce T-cell activation and proliferation without causing significant adverse effects . At higher doses, PKC-theta inhibitors may exhibit toxic effects, such as impaired immune responses and increased susceptibility to infections . It is crucial to determine the optimal dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

PKC-theta inhibitors are involved in various metabolic pathways, including the inhibition of glycolysis and the tricarboxylic acid (TCA) cycle. These inhibitors also affect the pentose phosphate pathway, fatty acid oxidation, and cholesterol transport . By modulating these metabolic pathways, PKC-theta inhibitors can influence cellular energy production and overall metabolic flux .

Transport and Distribution

PKC-theta inhibitors are transported and distributed within cells and tissues through specific transporters and binding proteins. These inhibitors localize primarily in T-cells, where they exert their effects on T-cell activation and function . The distribution of PKC-theta inhibitors within tissues is influenced by their binding affinity to PKC-theta and other cellular components .

Subcellular Localization

The subcellular localization of PKC-theta inhibitors is primarily within the cytoplasm and at the immunological synapse, where PKC-theta is activated. These inhibitors target the catalytic domain of PKC-theta, preventing its translocation to the plasma membrane and subsequent activation . By inhibiting PKC-theta at these specific subcellular locations, these inhibitors effectively modulate T-cell activation and immune responses .

Biological Activity

Protein Kinase C-theta (PKC-θ) is a serine/threonine kinase that plays a crucial role in T-cell activation and immune response regulation. Its inhibition has garnered significant attention for potential therapeutic applications, particularly in treating autoimmune diseases, cancer, and transplant rejection. This article reviews the biological activity of PKC-θ inhibitors, highlighting their mechanisms, effects on T-cell functions, and therapeutic implications.

PKC-θ is primarily expressed in T-cells and is recruited to the immunological synapse during T-cell receptor (TCR) activation. Upon activation, it phosphorylates various substrates leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are essential for T-cell proliferation and differentiation . The inhibition of PKC-θ disrupts these pathways, thereby modulating T-cell responses.

Key Functions of PKC-θ:

  • T-cell Activation: PKC-θ is essential for effective T-cell activation and cytokine production.
  • Regulatory T-cells (Tregs): It negatively regulates Tregs' suppressive functions; inhibition can enhance Treg activity .
  • Th2 Response: PKC-θ promotes Th2 responses in allergic reactions and helminth infections .

Inhibitors of PKC-Theta

Several inhibitors have been developed to target PKC-θ specifically. Notable examples include:

Inhibitor Mechanism Clinical Application
R524Dual inhibitor of PKC-θ and PKC-αPrevents graft-versus-host disease (GVHD)
nPKC-θi2Inhibits nuclear translocation of PKC-θReduces metastatic tumor growth in triple-negative breast cancer (TNBC)
EXS4318Selective PKC-θ inhibitorUndergoing clinical trials for autoimmune diseases

Case Studies

  • R524 in GVHD Prevention:
    A study demonstrated that R524 significantly reduced the incidence of GVHD in a mouse model following bone marrow transplantation. Mice treated with R524 showed lower levels of inflammatory cytokines and improved survival rates compared to untreated controls .
  • nPKC-θi2 in Cancer Therapy:
    In a preclinical model using TNBC xenografts, nPKC-θi2 was found to inhibit tumor growth by disrupting the ZEB1/PKC-θ complex, which is associated with mesenchymal traits in cancer cells. This inhibitor also enhanced cytokine production in CD8+ T cells from both responder and resistant melanoma patients .
  • EXS4318 Clinical Trials:
    The first-in-human trials for EXS4318 have commenced, focusing on its efficacy in treating autoimmune conditions. Preliminary results suggest that it effectively modulates T-cell function without significant off-target effects .

Impact on Cytokine Production

Inhibition of PKC-θ has been shown to influence cytokine profiles significantly. For instance:

  • IL-2 Production: PKC-θ deficient T-cells exhibit reduced IL-2 production, indicating its role in promoting T-cell survival and proliferation .
  • Enhancement of Effector Cytokines: Treatment with nPKC-θi2 resulted in increased expression of key effector cytokines such as IFN-γ and TNF-α in CD8+ T cells from patients resistant to immunotherapy .

Q & A

Basic Research Questions

Q. What experimental assays are critical for evaluating PKC-theta inhibitor potency and selectivity in vitro?

Methodological Answer:

  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure IC50 values against PKC-theta and related kinases (e.g., PKC-α, PKC-δ) to assess selectivity .
  • Employ biochemical assays (e.g., fluorescence polarization) to quantify target engagement. For example, compound 20 (IC50 = 18 nM) showed >100-fold selectivity over PKC-α and PKC-δ .
  • Validate cellular activity using T-cell activation models (e.g., IL-2 suppression assays), where PKC-theta inhibitors like EXS4318 demonstrated IC50 values <50 nM in primary human T-cells .

Q. How can researchers optimize solubility and stability of PKC-theta inhibitors for in vivo studies?

Methodological Answer:

  • Solubility screening in DMSO (e.g., 62.5 mg/mL for a this compound with molecular weight 454.4 g/mol) is critical for stock solutions .
  • For in vivo formulations, use blends like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to enhance bioavailability .
  • Stability testing under varying temperatures (-20°C for powder, -80°C for solutions) ensures compound integrity over 2–3 years .

Advanced Research Questions

Q. What strategies address conflicting data on this compound potency across biochemical vs. cellular assays?

Methodological Answer:

  • Perform orthogonal validation using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) independent of enzymatic activity .
  • Analyze cellular permeability via Caco-2 assays; discrepancies may arise from poor membrane penetration despite high biochemical potency .
  • Investigate off-target effects using phosphoproteomics (e.g., SILAC labeling) to identify unintended kinase modulation .

Q. How can AI-driven drug design overcome historical challenges in this compound development?

Methodological Answer:

  • Exscientia’s platform integrated multi-parametric optimization (e.g., cross-species PK/PD, kinase selectivity) to design EXS4318, achieving >1,000-fold selectivity over PKC-α/δ within 11 months .
  • Use generative chemistry models to explore chemical space efficiently; EXS4318 was the 150th molecule synthesized, bypassing traditional high-throughput screening bottlenecks .
  • Predictive algorithms for human dose projection (e.g., composite of rodent/monkey clearance and potency) reduce translational risks .

Q. What in vivo models best recapitulate PKC-theta’s role in autoimmune diseases for therapeutic validation?

Methodological Answer:

  • Use T-cell-dependent models like collagen-induced arthritis (CIA) in mice, where PKC-theta inhibition reduces IL-17/IFN-γ production and synovitis .
  • Validate in humanized immune system (HIS) mice engrafted with patient-derived T-cells to assess species-specific pharmacology .
  • Monitor target engagement via pharmacodynamic biomarkers (e.g., phosphorylation of PKC-theta substrates like CARMA1) in lymphoid tissues .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported IC50 values for PKC-theta inhibitors?

Methodological Answer:

  • Compare assay conditions: Compound 20 (IC50 = 18 nM) was tested in a 10-µM ATP buffer , while another inhibitor (IC50 = 12 nM) used 1-µM ATP, affecting apparent potency .
  • Normalize data using reference inhibitors (e.g., staurosporine) to control for batch-to-batch variability .
  • Reconcile cellular vs. biochemical IC50 differences by accounting for intracellular ATP concentrations (~3 mM) in T-cells .

Q. Experimental Design Considerations

Q. What statistical frameworks ensure rigor in this compound studies?

Methodological Answer:

  • Apply Bonferroni correction for kinase selectivity screens to minimize false positives (e.g., testing 468 kinases at α = 0.01) .
  • Report effect sizes (e.g., Cohen’s d for IL-2 suppression) alongside p-values to distinguish clinical relevance from statistical significance .
  • Use Bayesian PK/PD modeling to integrate prior data (e.g., rodent half-life) with early-phase clinical results for dose optimization .

Comparison with Similar Compounds

PKC-θ inhibitors are part of the broader PKC inhibitor family, which includes compounds targeting other isoforms such as PKC-α, PKC-β, PKC-δ, and PKC-ζ.

Selectivity and Isoform Specificity

PKC-θ Inhibitors

  • EXS4318 : Developed via AI-driven drug discovery (Exscientia), this ATP-competitive inhibitor selectively targets PKC-θ (IC₅₀ < 1 nM) with minimal off-target effects on other PKC isoforms .
  • Compound 20 (S6577) : A nitro-substituted pyrimidine derivative with high selectivity (IC₅₀ = 18 nM for PKC-θ vs. >1 µM for PKC-α/β/δ) .
  • Rottlerin: Originally classified as a PKC-θ inhibitor, it also inhibits PKC-δ and non-PKC targets (e.g., calmodulin kinase III), reducing its therapeutic utility .

Other PKC Inhibitors

  • PKC-ζ Inhibitor (2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole) : Selective for PKC-ζ (IC₅₀ = 6 nM), implicated in cancer and neurodegenerative diseases .
  • Daphnetin (S2554) : Natural coumarin derivative inhibiting PKC (IC₅₀ = 25 µM) alongside EGFR and PKA, used in inflammation and oxidative stress studies .

Table 1: Selectivity Profiles of Key PKC Inhibitors

Compound Target PKC Isoform IC₅₀/Ki (nM) Selectivity Notes
EXS4318 PKC-θ <1 >1,000-fold selective over other PKCs
Compound 20 PKC-θ 18 >500-fold selective over PKC-α/β/δ
Rottlerin PKC-θ, δ 3,000–5,000 Non-selective; inhibits CaMKIII
GF 109203X PKC-α, β, γ, δ, ε 10–20 Pan-PKC inhibitor
PKC-ζ Inhibitor PKC-ζ 6 >100-fold selective over PKC-α/θ

Mechanisms of Action

  • ATP-Competitive Inhibitors : EXS4318 and Compound 20 bind the ATP pocket, blocking kinase activation. This mechanism is shared with GF 109203X but differs from allosteric inhibitors like Daphnetin .
  • Pseudosubstrate Peptides : Synthetic peptides (e.g., PKCθ pseudosubstrate inhibitor) mimic regulatory domains, preventing PKC-θ membrane translocation .

Therapeutic Implications

  • Autoimmune Diseases : PKC-θ inhibitors (e.g., EXS4318) suppress effector T-cell activation without impairing Treg function, unlike pan-PKC inhibitors that broadly disrupt immune responses .
  • Cancer : PKC-ζ inhibitors show promise in leukemia, while PKC-α/β inhibitors (e.g., Midostaurin) are FDA-approved for AML but lack PKC-θ specificity .
  • Neuroinflammation : Daphnetin’s multi-kinase inhibition offers benefits in neurodegenerative models but with off-target risks .

Properties

IUPAC Name

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOWATVSFKRXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

PKC-theta inhibitor
PKC-theta inhibitor
PKC-theta inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.